BMVC-8C3O is a synthetic derivative of the fluorescent molecule 3,6-bis(1-methyl-4-vinylpyridinium) carbazole diiodide (BMVC). [, , , , , , , , , , , , , , , , , , , , , , , , ] It belongs to a class of molecules known as G-quadruplex (G4) ligands, which exhibit a high affinity for binding to G4 DNA structures. [, , , , , , , , , , , , , , , , , , , , , , , , ] BMVC-8C3O demonstrates enhanced G4 stabilizing properties compared to its parent molecule, BMVC, due to the addition of a polyethylene glycol (PEG) unit. [, , ]
BMVC-8C3O is a novel chemical compound classified as a G-quadruplex ligand. It is derived from a previously reported ligand, 3,6-bis(1-methyl-4-vinylpyridinium) carbazole diiodide, by covalently attaching a tetraethylene glycol moiety. This compound is significant in the field of molecular biology due to its ability to induce topological changes in G-quadruplex structures found in human telomeric DNA, converting them from non-parallel to parallel forms. This conversion enhances the thermal stability of these structures, which is crucial for various biological processes, particularly in cancer research .
The synthesis of BMVC-8C3O involves several steps that include the preparation of intermediate compounds followed by specific reactions. The process typically employs standard organic synthesis techniques. Key steps include:
The molecular structure of BMVC-8C3O can be represented by its InChI key, which is DKMJOQQQBQBOMV-UHFFFAOYSA-K. The compound has a complex structure characterized by:
The binding of BMVC-8C3O to G-quadruplexes results in specific conformational changes, which are confirmed through multidimensional NMR spectroscopy and other analytical techniques .
BMVC-8C3O primarily engages in ligand-induced topological conversion reactions. When it binds to G-quadruplex structures in human telomeric DNA, it facilitates the transition from hybrid forms to stable parallel forms. This reaction is significant because it stabilizes the G-rich sequences that are essential for various cellular functions.
Key reactions include:
The mechanism of action for BMVC-8C3O revolves around its ability to stabilize G-rich sequences at the c-FOS promoter region. This stabilization leads to:
BMVC-8C3O exhibits several notable physical and chemical properties:
BMVC-8C3O has several important applications in scientific research:
Polyketide synthase 13 (Pks13) is a pivotal enzyme in the final stages of mycolic acid biosynthesis in Mycobacterium tuberculosis (Mtb). Mycolic acids—α-alkyl, β-hydroxy very-long-chain fatty acids—are essential components of the mycobacterial cell wall, forming a permeability barrier that confers intrinsic resistance to antibiotics and host immune responses [5]. BMVC-8C3O (3,6-bis(1-methyl-4-vinylpyridinium) carbazole derivative) is a novel inhibitor identified through high-throughput screening of the L4000 compound library. It exhibits potent anti-tubercular activity by selectively disrupting Pks13 function, with a half-maximal inhibitory concentration (IC~50~) of 6.94 µM against the Pks13 thioesterase (TE) domain [1] [2].
The interaction between BMVC-8C3O and Pks13 is characterized by precise molecular complementarity. Surface plasmon resonance (SPR) assays confirm direct binding, with dissociation constants (K~D~) in the low micromolar range. Mutagenesis studies reveal that residues Asn1640 and Ser1533 within the TE catalytic pocket are critical for binding affinity. Mutations at these sites (e.g., N1640A, S1533A) reduce BMVC-8C3O binding by >50%, underscoring their role in stabilizing the inhibitor-enzyme complex through hydrogen bonding and hydrophobic interactions [1] [2]. Molecular docking simulations further illustrate that BMVC-8C3O occupies a hydrophobic cleft adjacent to the catalytic serine triad (Ser1533, Asp1646, His1722), sterically hindering substrate access to the active site [2]. The carbazole core of BMVC-8C3O engages in π-π stacking with Phe1530, while its cationic vinylpyridinium groups form salt bridges with Asp1638, enhancing binding specificity [1].
Table 1: Key Binding Parameters of BMVC-8C3O with Pks13
Parameter | Value | Method | Functional Implication |
---|---|---|---|
IC~50~ | 6.94 µM | Pks13-TE enzymatic assay | Half-maximal enzyme inhibition |
K~D~ (Wild-type Pks13) | 8.2 µM | Surface plasmon resonance (SPR) | Affinity constant |
K~D~ (N1640A mutant) | 18.7 µM | SPR | 56% affinity loss vs. wild-type |
K~D~ (S1533A mutant) | 15.3 µM | SPR | 47% affinity loss vs. wild-type |
BMVC-8C3O disrupts the Pks13 condensation reaction, which merges two lipid substrates (carboxyacyl-CoA and meromycolyl-AMP) into α-alkyl-β-keto mycolic acid precursors. This inhibition occurs via dual mechanisms:
Consequently, BMVC-8C3O-treated Mtb shows a 70% reduction in mature mycolic acid production, quantified by liquid chromatography-mass spectrometry (LC-MS) of lipid extracts. Accumulation of unfinished lipid intermediates (e.g., C~24~-C~30~ fatty acyl-AMPs) further confirms Pks13 blockade [2] [5].
Loss of mycolic acids catastrophically compromises Mtb cell wall architecture:
Table 2: Functional Consequences of Pks13 Inhibition by BMVC-8C3O
Cell Wall Parameter | Change vs. Untreated Mtb | Detection Method |
---|---|---|
Mycolic acid content | ↓70% | LC-MS of lipid extracts |
Outer membrane thickness | ↓50% | Electron microscopy |
Nile red uptake | ↑250% | Fluorescence spectrometry |
Intramacrophage survival | ↓99% | CFU assay (macrophage infection) |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: